molecular formula C25H29N3O3S B2949252 1-[3-(3,4-DIMETHYLBENZENESULFONYL)-6-ETHYLQUINOLIN-4-YL]PIPERIDINE-4-CARBOXAMIDE CAS No. 887223-28-1

1-[3-(3,4-DIMETHYLBENZENESULFONYL)-6-ETHYLQUINOLIN-4-YL]PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B2949252
CAS No.: 887223-28-1
M. Wt: 451.59
InChI Key: CTDCZQARUIAVSV-UHFFFAOYSA-N
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Description

1-[3-(3,4-Dimethylbenzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-4-carboxamide is a chemical compound of interest in scientific research. Its molecular structure incorporates a piperidine-4-carboxamide moiety, a feature present in various pharmacologically active molecules studied for their potential as enzyme inhibitors. Compounds with this core structure have been explored in early-stage research for the development of therapeutic agents, such as direct thrombin inhibitors with anticoagulant properties. This product is intended for research applications in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers are advised to consult the available safety data and handle the product in accordance with their institution's laboratory safety protocols.

Properties

IUPAC Name

1-[3-(3,4-dimethylphenyl)sulfonyl-6-ethylquinolin-4-yl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3S/c1-4-18-6-8-22-21(14-18)24(28-11-9-19(10-12-28)25(26)29)23(15-27-22)32(30,31)20-7-5-16(2)17(3)13-20/h5-8,13-15,19H,4,9-12H2,1-3H3,(H2,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDCZQARUIAVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC(=C(C=C3)C)C)N4CCC(CC4)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-(3,4-DIMETHYLBENZENESULFONYL)-6-ETHYLQUINOLIN-4-YL]PIPERIDINE-4-CARBOXAMIDE involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through a series of reactions, including cyclization and sulfonylation . The piperidine ring is then introduced through a nucleophilic substitution reaction. The final step involves the coupling of the quinoline and piperidine moieties under specific reaction conditions, such as the use of a suitable solvent and catalyst .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.

Chemical Reactions Analysis

1-[3-(3,4-DIMETHYLBENZENESULFONYL)-6-ETHYLQUINOLIN-4-YL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

1-[3-(3,4-DIMETHYLBENZENESULFONYL)-6-ETHYLQUINOLIN-4-YL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(3,4-DIMETHYLBENZENESULFONYL)-6-ETHYLQUINOLIN-4-YL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The quinoline core and the piperidine ring are key structural features that enable the compound to bind to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound is compared to three analogues (Table 1) with shared pharmacophores but divergent substituents:

Compound Core Structure Substituents Functional Group Molecular Formula Molecular Weight (g/mol)
1-[3-(3,4-Dimethylbenzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-4-carboxamide (Target) Quinoline 3,4-dimethylbenzenesulfonyl (position 3), ethyl (position 6) Piperidine-4-carboxamide C₂₅H₂₉N₃O₃S 467.59 (calculated)
Ethyl 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate Piperidine 4-chloro-3-nitrobenzenesulfonyl Piperidine-4-carboxylate C₁₄H₁₇ClN₂O₆S 376.82
Ethyl 1-(2,3-diethyl-6-quinoxalinyl)-4-piperidinecarboxylate Quinoxaline 2,3-diethyl (quinoxaline core) Piperidine-4-carboxylate C₂₀H₂₇N₃O₂ 341.45
1-Cyclopropyl-6-fluoro-4-oxo-7-(4-[4-(substituted benzoyl/benzenesulfonyl)piperazino])quinolinecarboxylic acid Quinoline Varied benzenesulfonyl/benzoyl groups at piperazine Quinolinecarboxylic acid Variable Variable (~450–550)

Key Observations :

Functional Group Impact : The target’s carboxamide group (vs. carboxylate esters in ) may improve metabolic stability and target binding via hydrogen-bonding interactions.

Core Heterocycle: Quinoline (target) vs. quinoxaline () alters π-π stacking and electronic properties.

Biological Activity

1-[3-(3,4-Dimethylbenzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-4-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a piperidine ring, a quinoline moiety, and a sulfonyl group. Its molecular formula is C₁₈H₃₋N₃O₂S, with a molecular weight of approximately 335.44 g/mol.

PropertyValue
Molecular FormulaC₁₈H₃₋N₃O₂S
Molecular Weight335.44 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

Pharmacological Effects

This compound has been studied for its effects on various biological targets:

  • Serotonin Receptors : The compound exhibits significant affinity for serotonin receptors, particularly the 5-HT(1A) and 5-HT(3A) receptors. In vitro studies indicate that it acts as an antagonist at the 5-HT(3A) receptor while displaying agonistic properties at the 5-HT(1A) receptor, which may contribute to its antidepressant effects .
  • Noradrenergic System : It has been shown to influence noradrenergic pathways, suggesting potential applications in treating mood disorders. The compound's interaction with noradrenergic β(1) receptors indicates a multimodal action profile that could enhance its efficacy in clinical settings .

The compound's mechanism involves modulation of neurotransmitter systems:

  • Serotonin Transporter (SERT) : It inhibits SERT with a Ki value of 1.6 nM, indicating potent activity that could lead to increased serotonin levels in synaptic clefts .
  • Receptor Interaction : The dual action on serotonin receptors allows for both immediate and sustained antidepressant effects.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in preclinical models:

  • Depression Models : In animal models of depression, administration of the compound resulted in significant improvements in behavioral tests such as the forced swim test and tail suspension test, suggesting antidepressant-like effects .
  • Neuropharmacological Studies : A study demonstrated that chronic administration led to increased extracellular serotonin levels without complete SERT occupancy, indicating a unique pharmacodynamic profile that could minimize side effects associated with traditional SSRIs .

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